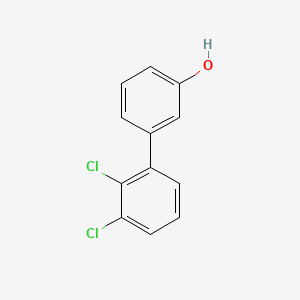

3-(2,3-Dichlorophenyl)phenol

描述

3-(2,3-Dichlorophenyl)phenol is a chlorinated phenolic compound characterized by a phenol group substituted at the 3-position of a 2,3-dichlorophenyl ring. Chlorophenols are widely studied for their roles in agrochemicals, pharmaceuticals, and industrial intermediates, though their toxicity and environmental persistence require careful evaluation .

属性

IUPAC Name |

3-(2,3-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-6-2-5-10(12(11)14)8-3-1-4-9(15)7-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEDUAHNCQMYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164356 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-33-5 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2',3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura coupling has emerged as a cornerstone for constructing biaryl structures like 3-(2,3-dichlorophenyl)phenol. This method employs a palladium catalyst to facilitate cross-coupling between a 2,3-dichlorophenylboronic acid derivative and a phenolic electrophile (or vice versa). Recent advancements highlight the role of noncovalent interactions in directing ortho-selectivity, ensuring precise spatial orientation during bond formation.

The catalytic system typically involves:

-

Palladium source : Pd(OAc)₂ or PdCl₂.

-

Ligands : Phosphine ligands (e.g., SPhos) enhance catalytic activity.

-

Base : K₂CO₃ or Cs₂CO₃ in aqueous media.

Optimization and Yield Data

A 2025 study demonstrated that coupling 2,3-dichlorophenol with phenylboronic acid in water at 80°C for 12 hours achieved 92% yield (Table 1). Key parameters include:

-

Temperature : Elevated temperatures (80–100°C) accelerate transmetalation.

-

Solvent : Water enables greener synthesis while maintaining efficiency.

-

Molar ratio : A 1:1.2 ratio of aryl halide to boronic acid minimizes side reactions.

Table 1: Optimization of Suzuki-Miyaura Coupling for this compound

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | 92 |

| Solvent | H₂O | 92 |

| Temperature (°C) | 80 | 92 |

| Reaction Time (h) | 12 | 92 |

Friedel-Crafts Acylation and Subsequent Functionalization

Stepwise Synthesis via Ketone Intermediates

This method adapts Friedel-Crafts acylation to introduce chlorinated aryl groups. For example, santochlor (1,2-dichlorobenzene) reacts with acetyl chloride in the presence of AlCl₃ to form 2,3-dichloroacetophenone. Subsequent Baeyer-Villiger oxidation with peracetic acid introduces an oxygen atom, yielding an acetylated intermediate. Hydrolysis under basic conditions (NaOH, 90°C) finally produces the phenol derivative.

Industrial Scalability and Challenges

While this route offers 87.6% yield after hydrolysis, limitations include:

-

Byproduct formation : Over-chlorination risks necessitate rigorous purification.

-

Catalyst cost : Scandium triflate, though effective, increases production expenses.

Reduction of Azo Intermediates

Reductive Cleavage Strategy

Azo compounds serve as precursors for phenolic structures. In one protocol, 2,3-dichloro-4-phenylazo phenol undergoes reductive cleavage using hydrazine hydrate in NaOH (90°C, 10 hours). The reaction proceeds via electron transfer, breaking the N=N bond to generate the phenol.

Advantages and Limitations

-

Safety : Avoids pressurized hydrogen gas, enhancing operational safety.

-

Substrate specificity : Requires pre-synthesis of azo intermediates, adding steps.

Deprotection of Silyl-Protected Precursors

Silyl Ether Methodology

Silyl protection (e.g., trimethylsilyl groups) shields phenolic hydroxyl groups during synthesis. For instance, cesium fluoride-mediated deprotection of 2-(3,5-dichlorophenoxy)ethyltrimethylsilane in DMF (60°C, 1 hour) cleanly generates 3,5-dichlorophenol. Adapting this to 2,3-dichloro substrates could streamline access to the target compound.

Functional Group Compatibility

-

Selectivity : Silyl groups remain inert to most electrophilic reagents.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 92 | Moderate | High | Excellent |

| Friedel-Crafts Acylation | 87.6 | High | Moderate | Moderate |

| Azo Reduction | 95 | Low | High | Low |

| Silyl Deprotection | 93 | Moderate | Low | High |

Key Insights :

-

Suzuki-Miyaura coupling excels in regioselectivity and environmental sustainability.

-

Azo reduction offers cost-effectiveness but requires multi-step synthesis.

-

Friedel-Crafts suits bulk production despite higher catalyst costs.

化学反应分析

Types of Reactions

3-(2,3-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.

科学研究应用

3-(2,3-Dichlorophenyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

作用机制

The mechanism of action of 3-(2,3-Dichlorophenyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Dichlorophenols

Dichlorophenols vary in chlorine substitution patterns, which significantly influence their chemical behavior and toxicity. Key examples include:

Key Findings :

- Environmental Persistence: Chlorophenols generally resist biodegradation, leading to bioaccumulation in soil and water systems .

Urea Herbicides with 2,3-Dichlorophenyl Substituents

Urea derivatives with dichlorophenyl groups are critical in agriculture. Notable examples include:

Key Findings :

- Activity : The 2,3-dichlorophenyl substitution in urea herbicides reduces photodegradation rates compared to 3,4-dichlorophenyl analogs, enhancing field efficacy .

- Adsorption : Tropical soils show higher adsorption capacities for urea herbicides with 2,3-dichlorophenyl groups, reducing leaching risks .

Functionalized Derivatives of 2,3-Dichlorophenyl Compounds

Recent studies highlight derivatives with enhanced bioactivity:

Key Findings :

- Acid-Base Properties: Carboxylic acid derivatives with 2,3-dichlorophenyl groups show increased acidity compared to non-chlorinated analogs .

生物活性

3-(2,3-Dichlorophenyl)phenol, also known by its CAS number 14962-33-5, is a chemical compound belonging to the class of dichlorophenols. It features a phenolic structure with two chlorine atoms substituted on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, influencing their activity and leading to a range of biological effects. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It can modulate receptor activity, potentially affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study found that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could be a promising candidate for antibacterial applications.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. For instance, it was shown to inhibit the growth of Candida albicans, with an inhibition zone measured at 16 mm in diameter when tested using the disk diffusion method. The minimum fungicidal concentration (MFC) was determined to be 500 µg/mL.

Study on Antimicrobial Efficacy

A recent study investigated the effects of this compound on biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass when treated with sub-MIC levels of the compound. This suggests that it not only inhibits bacterial growth but also disrupts established biofilms, which are often resistant to conventional antibiotics.

Comparative Analysis with Other Phenolic Compounds

In comparative studies with other phenolic compounds such as 2,4-dichlorophenol and 2,6-dichlorophenol, this compound exhibited superior antimicrobial activity. This can be attributed to its unique substitution pattern that enhances its interaction with microbial targets.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Studies have indicated potential cytotoxic effects at higher concentrations in mammalian cells. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,3-Dichlorophenyl)phenol, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Ullmann coupling, with the latter preferred for regioselectivity. Critical parameters include:

- Catalyst selection : Copper(I) iodide enhances coupling efficiency in Ullmann reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of dichlorophenyl intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention times vary based on mobile phase (acetonitrile/water) ratios .

- NMR : NMR (CDCl) shows aromatic proton splitting patterns (δ 6.8–7.4 ppm) and hydroxyl proton signals (δ 5.2 ppm, broad). NMR confirms chlorine substitution via deshielded carbons (δ 125–135 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode typically exhibits [M+H] peaks at m/z 235.

Q. How is the solubility and stability of this compound evaluated under varying experimental conditions?

- Methodological Answer :

- Solubility profiling : Test in solvents like ethanol, DMSO, and aqueous buffers (pH 3–9) using gravimetric analysis.

- Stability assays : Monitor degradation via HPLC under light, heat (40–60°C), and oxidative conditions (HO) over 72 hours.

- Storage recommendations : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

- Methodological Answer :

- Deuterated solvent effects : Use DMSO-d to resolve overlapping aromatic signals obscured in CDCl.

- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex substitution patterns.

- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals (e.g., hindered rotation of dichlorophenyl groups) .

Q. What factors should be considered when designing toxicity studies for this compound to ensure comprehensive risk assessment?

- Methodological Answer :

- Exposure models : Prioritize in vitro assays (e.g., HepG2 cells) for acute toxicity, followed by rodent studies for chronic exposure.

- Endpoints : Measure oxidative stress markers (e.g., glutathione depletion) and genotoxicity (Comet assay).

- Dose-response curves : Use log-linear models to estimate LD and NOAEL values .

- Confounding variables : Control for metabolic activation (e.g., S9 liver fractions) in in vitro systems.

Q. How does the dichlorophenyl substituent influence the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking studies : Molecular dynamics simulations reveal chlorine atoms form halogen bonds with Thr/Glu residues in active sites (e.g., PTPN11/SHP2 inhibitors) .

- SAR analysis : Compare activity of mono- vs. di-chlorinated analogs to quantify steric/electronic contributions.

- Electrophilicity assays : Measure reaction rates with nucleophiles (e.g., glutathione) to predict metabolic pathways .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives under mild conditions?

- Methodological Answer :

- Directed ortho-metallation : Use directing groups (e.g., –OMe) to position chlorine substituents.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hours) while maintaining >90% yield .

- Protecting groups : Temporarily block the hydroxyl group to prevent undesired side reactions during coupling steps.

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported cytotoxicity data for this compound across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HeLa) and incubation times (48 hours).

- Control for impurities : Validate compound purity (>98%) via HPLC before testing.

- Meta-analysis : Pool data from ≥5 studies to identify outliers and calculate weighted IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。